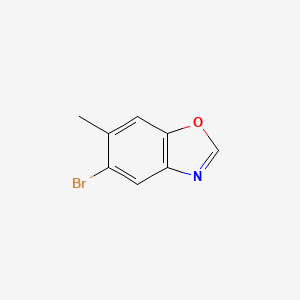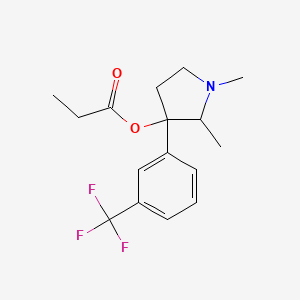
H-Pro-Lys(biotinyl)(biotinyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Pro-Lys(biotinyl)(biotinyl)-OH is a synthetic peptide derivative that incorporates biotinylated lysine residues. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The incorporation of biotin into peptides enhances their utility in biochemical and biotechnological applications, particularly in the context of affinity purification and detection assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Lys(biotinyl)(biotinyl)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation of lysine residues is achieved through the coupling of biotin to the ε-amino group of lysine using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of biotinylated peptides like this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
H-Pro-Lys(biotinyl)(biotinyl)-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The biotinylated lysine residues can participate in substitution reactions, particularly in the context of biotin-avidin or biotin-streptavidin interactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Biotin-avidin or biotin-streptavidin interactions are typically carried out under physiological conditions (pH 7.4, 37°C).
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Formation of biotin-avidin or biotin-streptavidin complexes.
科学的研究の応用
H-Pro-Lys(biotinyl)(biotinyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in affinity chromatography for the purification of biotinylated molecules.
Biology: Employed in cell labeling and tracking studies due to the strong biotin-avidin interaction.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of specific biomolecules.
Industry: Applied in the production of biotinylated enzymes and antibodies for various biotechnological applications.
作用機序
The primary mechanism by which H-Pro-Lys(biotinyl)(biotinyl)-OH exerts its effects is through the biotin-avidin or biotin-streptavidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is exploited in various biochemical assays and purification techniques. The molecular targets and pathways involved are primarily related to the specific application, such as the detection of biotinylated molecules in ELISAs or the purification of biotinylated proteins in affinity chromatography.
類似化合物との比較
H-Pro-Lys(biotinyl)(biotinyl)-OH can be compared with other biotinylated peptides and proteins:
H-Pro-Lys(biotinyl)-OH: Contains a single biotinylated lysine residue, offering less biotin binding capacity compared to this compound.
H-Pro-Lys(biotinyl)(biotinyl)-NH₂: Similar structure but with an amide group at the C-terminus, which may affect its solubility and stability.
Biotinylated antibodies: Larger molecules with multiple biotinylation sites, used for similar applications but with different binding properties and molecular weights.
This compound stands out due to its dual biotinylation, enhancing its binding capacity and utility in various biochemical and biotechnological applications.
特性
分子式 |
C21H35N5O5S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14-,15-,16-,18-/m0/s1 |
InChIキー |
WRNBERKLWAYKKP-DNCCFGNJSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


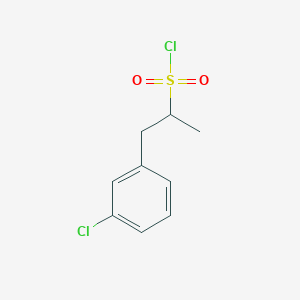
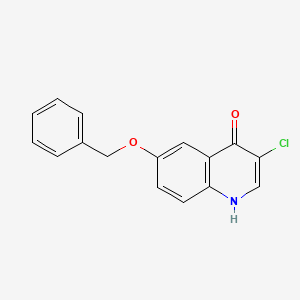
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
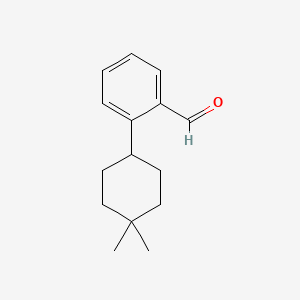


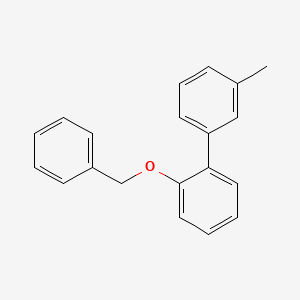
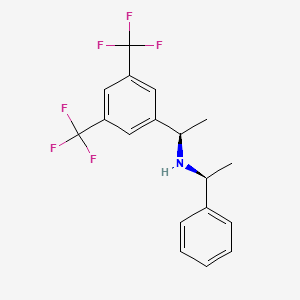
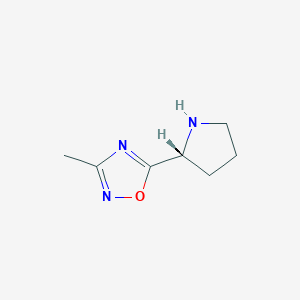
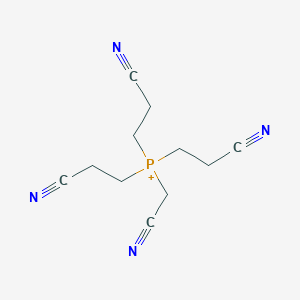
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
